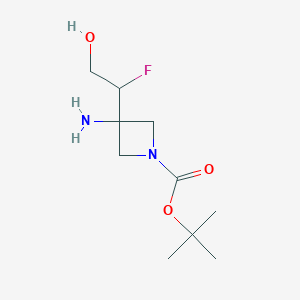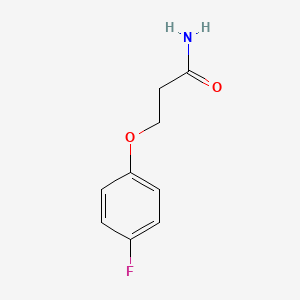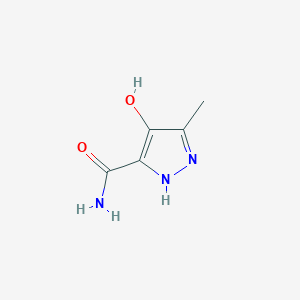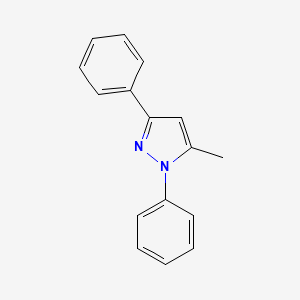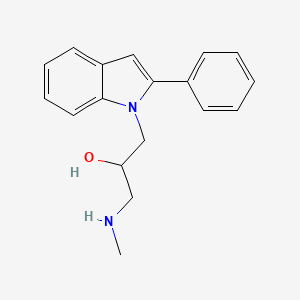![molecular formula C21H15NO2 B15203373 4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound features a benzyloxy group, a formyl group, and a carbonitrile group attached to a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a biphenyl derivative under basic conditions to form the benzyloxy group.
Introduction of the Formyl Group: The formyl group can be introduced through a Vilsmeier-Haack reaction, where the benzyloxy biphenyl derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production methods for 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzyloxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4’-(Benzyloxy)-3’-carboxy[1,1’-biphenyl]-3-carbonitrile.
Reduction: Formation of 4’-(Benzyloxy)-3’-hydroxy[1,1’-biphenyl]-3-carbonitrile.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用機序
The mechanism of action of 4’-(Benzyloxy)-3’-formyl[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, signal transduction, and metabolic processes.
類似化合物との比較
Similar Compounds
4’-(Benzyloxy)-3’-bromo[1,1’-biphenyl]-4-ol: Similar structure with a bromine atom instead of a formyl group.
4’-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a carbonitrile group.
特性
分子式 |
C21H15NO2 |
|---|---|
分子量 |
313.3 g/mol |
IUPAC名 |
3-(3-formyl-4-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C21H15NO2/c22-13-17-7-4-8-18(11-17)19-9-10-21(20(12-19)14-23)24-15-16-5-2-1-3-6-16/h1-12,14H,15H2 |
InChIキー |
ORNHUVMARJYFIO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=CC(=C3)C#N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


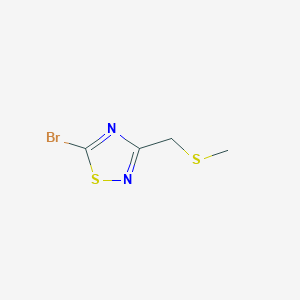
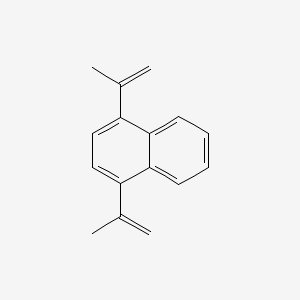

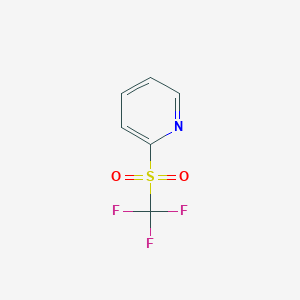
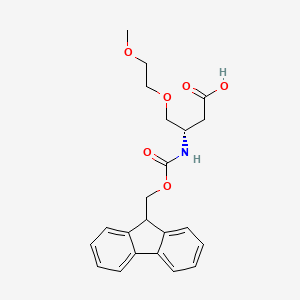
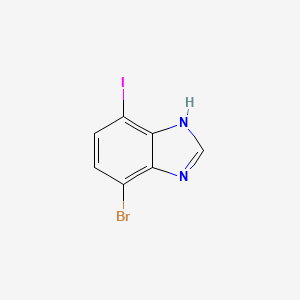
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)
